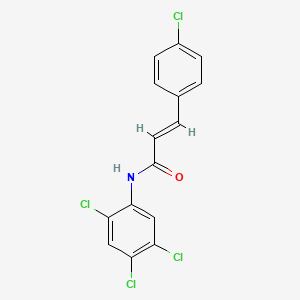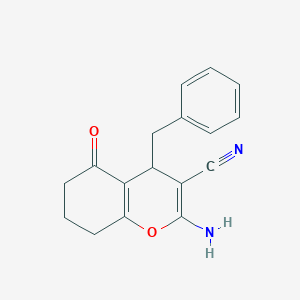
4-butyl-N-(3-pyridinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butyl-N-(3-pyridinylmethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound has been widely studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-butyl-N-(3-pyridinylmethyl)benzamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are enzymes that play a role in the regulation of gene expression, while PDEs are enzymes that play a role in the regulation of cyclic nucleotide signaling pathways. Inhibition of these enzymes can lead to changes in gene expression and signaling pathways, which can result in the anti-cancer, neuroprotective, and anti-inflammatory effects observed with this compound.
Biochemical and Physiological Effects:
Studies have shown that 4-butyl-N-(3-pyridinylmethyl)benzamide can have a number of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce inflammation and oxidative stress in the brain, which can lead to neuroprotective effects. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in pain signaling, which can lead to analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-butyl-N-(3-pyridinylmethyl)benzamide in lab experiments is its potential for multiple applications. This compound has been shown to have anti-cancer, neuroprotective, and analgesic effects, among others. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-butyl-N-(3-pyridinylmethyl)benzamide. One area of research is in the development of more potent and selective inhibitors of HDACs and PDEs. Another area of research is in the development of new drug delivery systems for this compound, which can improve its bioavailability and reduce potential toxicity. Additionally, there is a need for more studies on the safety and efficacy of this compound in animal models and humans. Overall, continued research on 4-butyl-N-(3-pyridinylmethyl)benzamide has the potential to lead to the development of new treatments for cancer, neurodegenerative diseases, and pain and inflammation.
Méthodes De Synthèse
The synthesis of 4-butyl-N-(3-pyridinylmethyl)benzamide can be achieved through a multi-step process. The first step involves the synthesis of 3-pyridinylmethylamine, which can be prepared by the reaction of 3-pyridinylmethanol with ammonia. The second step involves the synthesis of 4-butylbenzoic acid, which can be prepared by the reaction of butyl Grignard reagent with 4-chlorobenzoic acid. The final step involves the reaction of 3-pyridinylmethylamine with 4-butylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield 4-butyl-N-(3-pyridinylmethyl)benzamide.
Applications De Recherche Scientifique
4-butyl-N-(3-pyridinylmethyl)benzamide has been widely studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential applications in the treatment of pain and inflammation.
Propriétés
IUPAC Name |
4-butyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-2-3-5-14-7-9-16(10-8-14)17(20)19-13-15-6-4-11-18-12-15/h4,6-12H,2-3,5,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPLOCNSVQPDDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-N-(pyridin-3-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol hydrochloride](/img/structure/B5129395.png)


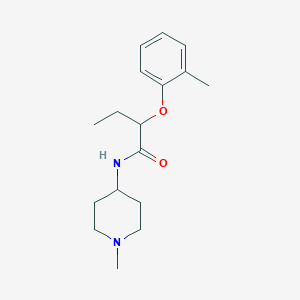
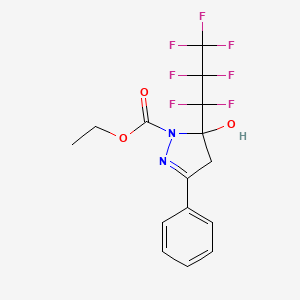
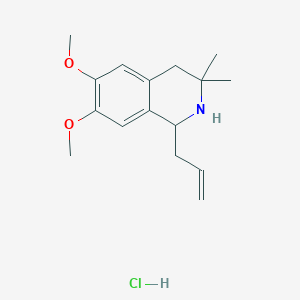
![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B5129434.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}nicotinamide 1-oxide](/img/structure/B5129463.png)
![N-butyl-N'-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}urea](/img/structure/B5129468.png)
![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5129483.png)
